Shuterol

Description

1.1 Chemical Structure and Properties Shuterol, chemically identified as albuterol sulfate (C₁₃H₂₁NO₃·H₂SO₄), is a selective β₂-adrenergic receptor agonist used primarily for bronchodilation in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . Its structure comprises a benzene ring substituted with hydroxyl and hydroxymethyl groups, linked to a tert-butylamino-ethanol side chain. The racemic mixture contains equal parts (R)- and (S)-enantiomers, though only the (R)-enantiomer is pharmacologically active .

1.2 Pharmacological Profile

this compound binds to β₂-adrenergic receptors in bronchial smooth muscle, activating adenylate cyclase and increasing cyclic AMP (cAMP) levels. This results in smooth muscle relaxation, reduced airway resistance, and improved airflow. Its pharmacokinetic profile includes rapid absorption (onset within 15 minutes), a half-life of 4–6 hours, and hepatic metabolism via glucuronidation and sulfation, with renal excretion as the primary elimination route .

1.3 Clinical Applications

this compound is administered via inhalation (metered-dose or dry powder inhalers) for acute relief of bronchospasm. It is also used prophylactically to prevent exercise-induced asthma .

Properties

CAS No. |

105377-76-2 |

|---|---|

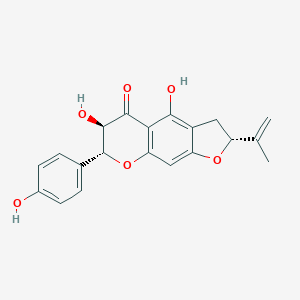

Molecular Formula |

C20H18O6 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(2R,6R,7R)-4,6-dihydroxy-7-(4-hydroxyphenyl)-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C20H18O6/c1-9(2)13-7-12-14(25-13)8-15-16(17(12)22)18(23)19(24)20(26-15)10-3-5-11(21)6-4-10/h3-6,8,13,19-22,24H,1,7H2,2H3/t13-,19+,20-/m1/s1 |

InChI Key |

SSLFFCGTMHUDHS-CAYVGHNUSA-N |

SMILES |

CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=CC=C(C=C4)O)O |

Isomeric SMILES |

CC(=C)[C@H]1CC2=C(C3=C(C=C2O1)O[C@@H]([C@H](C3=O)O)C4=CC=C(C=C4)O)O |

Canonical SMILES |

CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=CC=C(C=C4)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Molecular Formula | Molecular Weight | Enantiomeric Form | Bioavailability | Half-Life (h) |

|---|---|---|---|---|---|

| This compound (Albuterol) | C₁₃H₂₁NO₃·H₂SO₄ | 576.70 | Racemic (R/S) | 26–44% | 4–6 |

| Levalbuterol | C₁₃H₂₁NO₃·HCl | 275.77 | (R)-enantiomer | 30–50% | 3–4 |

| Albuterol Related Comp. A | C₁₃H₂₁NO₂·0.5H₂SO₄ | 272.35 | N/A (Impurity) | Non-active | N/A |

Related Impurities and Inactive Metabolites

Other metabolites, like 5-Hydroxy Salbutamol (M.W. 255.31), are pharmacologically inert and excreted renally .

Pharmacodynamic and Efficacy Profiles

- This compound vs. Levalbuterol :

- Both compounds exhibit similar bronchodilatory efficacy, but levalbuterol’s enantiomeric purity reduces adverse effects by 50% in clinical studies (e.g., heart rate increase: 8.1 bpm vs. 16.3 bpm for racemic albuterol) .

- This compound’s racemic mixture may induce β₁-mediated cardiac effects due to (S)-enantiomer interference with cAMP clearance .

Table 2: Adverse Effect Incidence

| Effect | This compound (Racemic) | Levalbuterol (R-form) |

|---|---|---|

| Tachycardia | 20–30% | 10–15% |

| Tremors | 15–20% | 5–10% |

| Hypokalemia | 5–8% | 2–4% |

Functional Analogues: Terbutaline and Formoterol

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.